

Investigating the chemical structure and properties of XMD8-87.

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An In-Depth Technical Guide to XMD8-87

Abstract

XMD8-87 is a potent and selective small-molecule inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42-associated Kinase 1 (ACK1). As an ATP-competitive inhibitor, **XMD8-87** has become a valuable chemical probe for studying TNK2-driven signaling pathways and a potential lead compound for therapeutic development, particularly in oncology. This document provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and experimental methodologies associated with **XMD8-87**.

Chemical Structure and Properties

XMD8-87, with the chemical name 2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-11-methyl-5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1][2]diazepin-6-one, is a well-characterized compound used in biomedical research.[3][4][5]



Property	Value	Reference
Synonyms	ACK1-B19	[3][6]
CAS Number	1234480-46-6	[3]
Molecular Formula	C24H27N7O2	[2][3]
Molecular Weight	445.52 g/mol	[2][3]
Solubility	Soluble in DMSO	[1][3]
Mechanism of Inhibition	ATP-competitive, reversible	[4][7]

Quantitative Biological Data

The biological activity of **XMD8-87** has been quantified through various in vitro and cellular assays, demonstrating high potency for its primary target, TNK2, and excellent selectivity across the kinome.

Table 2.1: In Vitro Potency and Binding Affinity

Target	Assay Type	Value (nM)	Reference
TNK2	Kd (Ambit binding assay)	15	[3][7]
TNK2	IC₅₀ (Invitrogen Kinase)	35.4	[7]
TNK2	IC₅₀ (LanthaScreen)	44	[4]
TNK2	IC50 (ELISA)	1900	[3][8]

Table 2.2: Cellular Activity



Cell Line / Context	Assay Type	Value (nM)	Reference
Ba/F3 (expressing TNK2 D163E mutant)	Growth Inhibition (IC50)	38	[1][3]
Ba/F3 (expressing TNK2 R806Q mutant)	Growth Inhibition (IC50)	113	[1][3]
Ba/F3 (expressing TNK2 D163E mutant)	Antiproliferation (EC ₅₀)	190	[4]
Ba/F3 (parental, wild- type TNK2)	Growth Inhibition (IC50)	>1000	[4][8]
A549 Cancer Cells	Growth Inhibition	~10000 (complete inhibition)	[3]

Table 2.3: Kinase Selectivity Profile (Off-Targets)

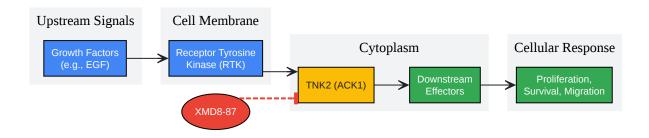
XMD8-87 exhibits high selectivity, with significant potency drops for other kinases.[4] The DiscoverX KINOMEScan survey confirms its excellent selectivity.[4]



Off-Target	Assay Type	Value (nM)	Reference
BRK	Kd (Ambit binding assay)	37	[4][7]
BRK	IC₅₀ (Invitrogen Kinase)	47	[4][7]
FRK	Kd (Ambit binding assay)	96	[4][7]
TNK1	Kd (Ambit binding assay)	110	[4][7]
GAK	Kd (Ambit binding assay)	270	[4]
DCAMKL1	Kd (Ambit binding assay)	280	[4][7]
CSF1R	Kd (Ambit binding assay)	330	[4][7]

Mechanism of Action and Signaling Pathway

XMD8-87 functions as an ATP-competitive inhibitor of TNK2/ACK1.[4][7] TNK2 is a non-receptor tyrosine kinase that integrates signals from various receptor tyrosine kinases (RTKs) and plays a role in cell survival, migration, and proliferation. By binding to the ATP pocket of TNK2, **XMD8-87** prevents the phosphorylation of TNK2 itself (autophosphorylation) and its downstream substrates, thereby inhibiting its signaling cascade.





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Mechanism of XMD8-87 inhibiting the TNK2 signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings related to **XMD8-87**.

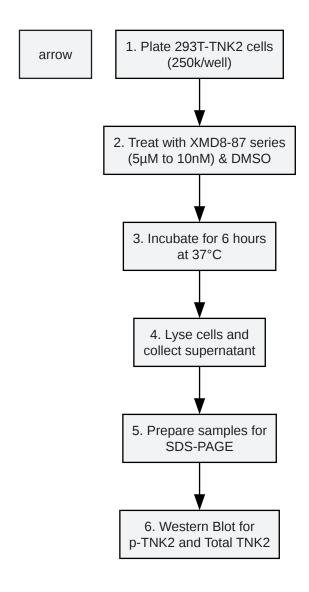
Protocol 1: Inhibition of TNK2 Phosphorylation in 293T Cells

This protocol is used to determine the potency of **XMD8-87** in a cellular context by measuring the inhibition of TNK2 autophosphorylation via Western Blot.

Methodology:[1]

- Cell Culture: Plate 293T cells expressing TNK2 in 6-well plates at a density of 250,000 cells per well, 48 hours prior to the experiment.
- Compound Treatment: Prepare a 10-point 1:1 serial dilution of **XMD8-87** in media, starting from a concentration of 5 μM down to approximately 10 nM. Treat cells with 100 μL of the compound dilutions. Include two control wells treated with DMSO only.
- Incubation: Incubate the treated cells for 6 hours at 37°C.
- Protein Extraction: Remove the media and add 300 μL of lysis buffer to each well. Agitate gently for 5 minutes at room temperature.
- Lysate Clarification: Collect the lysates and centrifuge at maximum speed in a microcentrifuge for 10 minutes to pellet insoluble material.
- Sample Preparation: Prepare the cleared supernatant for SDS-PAGE analysis using an appropriate loading buffer.
- Western Blot: Perform SDS-PAGE followed by Western Blotting using antibodies against phosphorylated TNK2 (p-TNK2) and total TNK2 to assess the degree of inhibition.





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Workflow for assessing TNK2 phosphorylation inhibition.

Protocol 2: Cell Viability MTS Assay

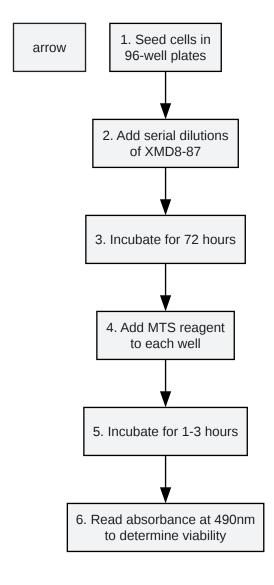
This assay measures the effect of **XMD8-87** on the metabolic activity and proliferation of cells, particularly those dependent on TNK2 signaling.

Methodology:[6]

- Cell Plating: Seed cells (e.g., Ba/F3 expressing TNK2 mutants) in 96-well plates at an appropriate density.
- Compound Treatment: Add serially diluted concentrations of XMD8-87 to the wells.



- Incubation: Treat the cells for 72 hours under standard cell culture conditions.
- MTS Reagent: Add a methanethiosulfonate (MTS)-based reagent to each well according to the manufacturer's instructions.
- Incubation: Incubate the plates for 1 to 3 hours.
- Measurement: Read the absorbance at 490 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
- Data Analysis: Calculate IC₅₀ values by plotting the percentage of cell viability against the logarithm of the compound concentration.



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Workflow for the cell viability MTS assay.

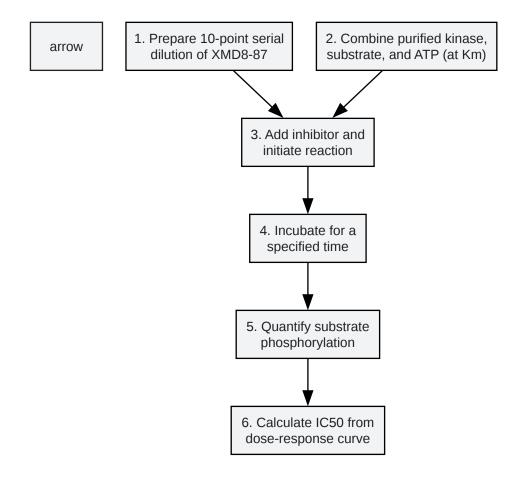
Protocol 3: In Vitro Kinase Assay

This protocol provides a general framework for determining the IC₅₀ of **XMD8-87** against purified kinases in a biochemical assay.

Methodology:[6]

- Assay Preparation: The assay is typically performed by a specialized service (e.g., SelectScreen Kinase Profiling Service).
- Compound Dilution: Prepare a 10-concentration, 3-fold serial dilution of **XMD8-87**, typically starting from 1 μ M.
- Reaction Mixture: Combine the purified kinase, a suitable substrate, and ATP in a reaction buffer. The ATP concentration is set to its Km value for the specific kinase being tested.
- Initiate Reaction: Add the diluted XMD8-87 to the reaction mixture and incubate for a defined period at a controlled temperature.
- Quantify Activity: Measure the kinase activity, often by quantifying the amount of phosphorylated substrate using methods like fluorescence, luminescence, or radioactivity.
- Data Analysis: Determine the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.





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Generalized workflow for an in vitro kinase assay.

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